molecular formula C7H16N2O2 B13094783 Propyl(3-aminopropyl)carbamate

Propyl(3-aminopropyl)carbamate

Cat. No.: B13094783
M. Wt: 160.21 g/mol
InChI Key: DLDONUHCWSLKOX-UHFFFAOYSA-N
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Description

Propyl(3-aminopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl(3-aminopropyl)carbamate can be synthesized through a variety of methods. One common approach involves the reaction of propyl chloroformate with 3-aminopropylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Another method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can be employed to synthesize carbamates efficiently. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl(3-aminopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-substituted carbamates, while reduction can produce primary amines.

Scientific Research Applications

Propyl(3-aminopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Uniqueness

Propyl(3-aminopropyl)carbamate is unique due to its specific structure, which includes both a propyl group and an aminopropyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler carbamates. Additionally, its ability to form stable hydrogen bonds makes it a valuable compound in various applications .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

propyl N-(3-aminopropyl)carbamate

InChI

InChI=1S/C7H16N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2-6,8H2,1H3,(H,9,10)

InChI Key

DLDONUHCWSLKOX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCCN

Origin of Product

United States

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